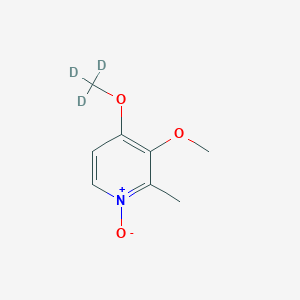

3,4-Dimethoxy-2-methylpyridine N-Oxide-d3

Description

Significance of Pyridine (B92270) N-Oxides in Modern Organic Chemistry

Pyridine N-oxides are a versatile and important class of heterocyclic compounds. The addition of an oxygen atom to the nitrogen of the pyridine ring significantly alters the molecule's electronic properties and reactivity compared to its parent pyridine. This N-O bond imparts a high dipole moment and makes the oxygen atom a nucleophilic center, while simultaneously activating the C2 and C4 positions of the ring for both nucleophilic and electrophilic substitution reactions.

This unique reactivity profile has established pyridine N-oxides as valuable intermediates and reagents in organic synthesis. They are employed as mild oxidants and as precursors for the functionalization of the pyridine ring, a common scaffold in pharmaceuticals and agrochemicals. For instance, reactions that are difficult to achieve on a simple pyridine can often be readily performed on the corresponding N-oxide, after which the N-oxide group can be removed (deoxygenated) to yield the desired substituted pyridine. Furthermore, pyridine N-oxides can act as ligands in coordination chemistry and as precursors to oxygen-centered radicals for C–H functionalization reactions. researchgate.net

Role of Deuterated Compounds in Mechanistic and Synthetic Studies

Deuterium (B1214612) (D), a stable, non-radioactive isotope of hydrogen, contains an extra neutron, effectively doubling the mass of the atom. Replacing hydrogen with deuterium in a molecule creates a deuterated compound that is chemically very similar to its non-deuterated (protium) analogue but with a greater mass. acanthusresearch.com This subtle change is a powerful tool for researchers.

The primary applications of deuterated compounds include:

Mechanistic Elucidation: The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the breaking of this bond will occur at a slower rate. This phenomenon, known as the Kinetic Isotope Effect (KIE), allows chemists to determine whether a specific C-H bond is broken in the rate-determining step of a reaction mechanism.

Metabolic and Pharmacokinetic Studies: Deuterium labeling helps track the metabolic fate of drug molecules within a biological system, providing crucial information on absorption, distribution, metabolism, and excretion (ADME). clearsynth.com

Internal Standards for Quantitative Analysis: In analytical techniques like mass spectrometry (MS), a known quantity of a deuterated compound is often added to a sample as an internal standard. texilajournal.com Because the deuterated standard is nearly identical to the analyte of interest, it behaves similarly during sample preparation and analysis, correcting for variations and improving the accuracy and precision of quantification. kcasbio.comaptochem.com This is particularly vital in pharmaceutical analysis and environmental monitoring. clearsynth.com

Structural and Electronic Properties of 3,4-Dimethoxy-2-methylpyridine (B3069047) N-Oxide-d3

The subject of this article, 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3, combines the features of a pyridine N-oxide with the utility of deuterium labeling. Its structure is based on the parent compound, 3,4-Dimethoxy-2-methylpyridine N-Oxide, which is a known intermediate in the synthesis of proton pump inhibitors like pantoprazole (B1678409). chemicalbook.compharmaffiliates.com

The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. While specific synthetic documentation for this exact molecule is not prevalent in public literature, the labeling is typically on a methyl or methoxy (B1213986) group, as these positions are often synthetically accessible for deuteration and are less likely to undergo back-exchange with hydrogen atoms from a solvent. acanthusresearch.com The most significant physical difference between the deuterated and non-deuterated compound is the molecular weight. The electronic properties, which dictate chemical reactivity, remain largely unchanged.

Below are the computed and known properties of the parent compound and its deuterated analogue.

Table 1: Properties of 3,4-Dimethoxy-2-methylpyridine N-Oxide

| Property | Value | Source |

| IUPAC Name | 3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | nih.gov |

| CAS Number | 72830-07-0 | nih.govchemspider.com |

| Molecular Formula | C₈H₁₁NO₃ | nih.gov |

| Molecular Weight | 169.18 g/mol | nih.gov |

| Monoisotopic Mass | 169.0739 Da | lgcstandards.com |

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 922727-41-1 | chemicalbook.compharmaffiliates.com |

| Molecular Formula | C₈H₈D₃NO₃ | pharmaffiliates.com |

| Molecular Weight | 172.2 g/mol | pharmaffiliates.com |

| Common Use | Compound useful in organic synthesis | chemicalbook.com |

Overview of Current Research Landscape and Gaps

The existing body of research extensively covers the parent compound, 3,4-Dimethoxy-2-methylpyridine N-Oxide, primarily in the context of pharmaceutical manufacturing. chemicalbook.com It is recognized as an impurity and a synthetic precursor for drugs such as pantoprazole. chemicalbook.comsynthinkchemicals.com

In contrast, research focusing specifically on this compound is sparse. The compound is commercially available from various chemical suppliers, who list it as an isotopic labeled compound useful for organic synthesis. chemicalbook.com This availability, coupled with the known role of its non-deuterated parent, strongly suggests that its primary application is as an internal standard for the quantitative analysis of 3,4-Dimethoxy-2-methylpyridine N-Oxide or related pharmaceutical impurities by mass spectrometry. synthinkchemicals.comsynzeal.com Using the d3-labeled standard allows for precise measurement in complex matrices like biological fluids or during quality control testing of active pharmaceutical ingredients. clearsynth.comaptochem.com

The significant research gap is the absence of published studies detailing the specific synthetic routes to this compound and its application in mechanistic or metabolic studies. While its role as an analytical standard is inferred, dedicated papers exploring this utility are not readily found. Future research could focus on documenting its synthesis and demonstrating its application in pharmacokinetic studies of pantoprazole or in elucidating the mechanisms of reactions involving the pyridine N-oxide scaffold.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-1-oxido-4-(trideuteriomethoxy)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVFRRJTPKYVAY-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1OC)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=[N+](C=C1)[O-])C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies

Precursor Synthesis and Functionalization of Pyridine (B92270) Ring System

The immediate precursor to the target molecule is the non-deuterated 3,4-dimethoxy-2-methylpyridine (B3069047). The synthesis of this polysubstituted pyridine is not trivial and typically starts from simpler, commercially available pyridine or pyrone precursors. One common strategy involves building the substitution pattern step-wise.

A plausible synthetic route can start from 3-hydroxy-2-methyl-4-pyrone. This starting material can be converted to 3-hydroxy-2-methyl-4-pyridone through reaction with an ammonia (B1221849) source, such as ammonium (B1175870) carbonate. patsnap.com Subsequent functionalization steps are then required to introduce the two methoxy (B1213986) groups. The hydroxyl group at the 3-position can be methylated using a standard methylating agent. The 4-pyridone tautomer can be converted to a 4-chloropyridine (B1293800) derivative using a chlorinating agent like phosphorus oxychloride. prepchem.com This chloro-substituent can then be displaced by a methoxy group via nucleophilic aromatic substitution with sodium methoxide (B1231860) to yield the desired 3,4-dimethoxy-2-methylpyridine.

Another approach involves starting with a pre-functionalized pyridine. For instance, the synthesis of the related 3,4-dimethoxy-2-methyl-pyridine 1-oxide has been described starting from 3-methoxy-2-methyl-4-nitropyridine 1-oxide, where the nitro group is displaced by a methoxy group. prepchem.com This highlights that functional group interconversion on a pre-existing pyridine N-oxide ring is also a viable strategy. The functionalization of pyridine rings, particularly at positions remote from the nitrogen atom, remains a significant challenge in organic synthesis. researchgate.net

N-Oxidation Techniques for Pyridine Derivatives

Once the 3,4-dimethoxy-2-methylpyridine precursor is obtained, the next step is the oxidation of the pyridine nitrogen to form the N-oxide. This transformation increases the electron density of the ring, making it more susceptible to certain substitution reactions, and is a key step in the synthesis of many pharmaceutical intermediates. chemicalbook.comsemanticscholar.org

A variety of classical oxidizing agents have been developed for the N-oxidation of pyridines. The choice of reagent often depends on the nature of the substituents on the pyridine ring. For 3-substituted pyridines, m-chloroperoxybenzoic acid (m-CPBA) is often reported to provide the highest yields. tandfonline.comtandfonline.com Other common methods include using hydrogen peroxide in glacial acetic acid, sodium perborate, or potassium peroxymonosulfate (B1194676) (commercially known as Oxone). tandfonline.com Dimethyldioxirane (DMDO) is another powerful reagent that can produce N-oxides quantitatively in many cases. researchgate.net

Table 1: Comparison of Classical N-Oxidation Reagents for Pyridine Derivatives

| Reagent | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| m-CPBA | Dichloromethane (B109758), room temp | High yields, mild conditions | Can be explosive, requires careful handling | tandfonline.comtandfonline.comgoogle.com |

| H₂O₂ / Acetic Acid | 70-80 °C | Inexpensive, readily available | Lengthy reaction times, tedious workup | tandfonline.comorgsyn.org |

| Sodium Perborate | Acetic acid or water, 60 °C | Cheap, stable | Requires heating, complex workup | tandfonline.comorganic-chemistry.org |

| Oxone® | Water/Acetone, phosphate (B84403) buffer | Readily available | Yields can be variable depending on substrate | tandfonline.com |

| Dimethyldioxirane | Acetone, 23 °C | Quantitative yields, sole product | Reagent must be freshly prepared | researchgate.net |

In recent years, there has been a significant push towards developing more environmentally benign methods for N-oxidation. These "green" approaches aim to use safer oxidants, reduce waste, and employ catalytic systems.

Several promising green methods have been reported:

Hydrogen Peroxide with Catalysts: The use of 30% hydrogen peroxide, a green oxidant whose only byproduct is water, is highly desirable. Its effectiveness can be greatly enhanced by catalysts. Sodium tungstate (B81510) (Na₂WO₄) has been shown to catalyze the N-oxidation of pyridines with H₂O₂ in good yields. ccspublishing.org.cn Heteropolyacid catalysts, such as Preyssler's anion ([NaP₅W₃₀O₁₁₀]¹⁴⁻), have also been successfully used for the oxidation of pyridine carboxylic acids with H₂O₂. researchgate.net

Catalytic Systems in Flow Reactors: A process using titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with H₂O₂ in methanol (B129727) has been developed. This continuous flow method is noted for being safer and more efficient than traditional batch processes. organic-chemistry.org

Alternative Oxygen Sources: Sodium percarbonate, an inexpensive and stable solid, serves as an efficient oxygen source for N-oxidation in the presence of rhenium-based catalysts. organic-chemistry.org Urea-hydrogen peroxide (UHP), another stable solid adduct, can also be used for the oxidation of nitrogen heterocycles. organic-chemistry.org

Electrochemical Methods: Electrochemistry offers a reagent-free activation method. Pyridine N-oxides can be generated in electrochemical cells, often mediated by species that are oxidized at an anode to become effective oxygen transfer agents. acs.org

Deuterium (B1214612) Incorporation Methods for Site-Specific Labeling

The final and most crucial step for the synthesis of the title compound is the introduction of three deuterium atoms specifically onto the methyl group at the 2-position of the pyridine ring. Deuterium labeling is a powerful tool in pharmaceutical research to study drug metabolism and can sometimes enhance a drug's pharmacokinetic profile. acs.orgmdpi.com

Hydrogen-deuterium (H/D) exchange is a common method for introducing deuterium, often using a simple source like deuterium oxide (D₂O). wikipedia.org For pyridine rings, H/D exchange of the ring protons can be catalyzed by acid or base. cdnsciencepub.comacs.org Base-catalyzed exchange typically proceeds through the formation of a pyridinium (B92312) ylide intermediate. cdnsciencepub.com

However, for labeling the 2-methyl group, the acidity of the methyl protons must be considered. These protons are activated by the adjacent electron-withdrawing pyridine ring, making them susceptible to deprotonation by a strong base. A base-catalyzed H/D exchange using a deuterated solvent or reagent could therefore be a viable method. For example, treating the substrate with a base like potassium t-butoxide (KOtBu) in a deuterated solvent such as DMSO-d₆ could facilitate the exchange of the methyl protons for deuterium. rsc.org

Alternatively, a more robust method involves building the deuterated methyl group synthetically rather than through exchange. A common strategy is the reduction of a corresponding functional group with a deuterated reducing agent. For instance, a 2-carboxypyridine derivative could be reduced to a deuterated hydroxymethyl group (-CD₂OH) using lithium aluminum deuteride (B1239839) (LiAlD₄). This alcohol could then be converted to a chloromethyl group (-CD₂Cl) and subsequently reduced to the fully deuterated methyl group (-CD₃). iaea.org

For the synthesis of a -CD₃ group, where all three protons are replaced by deuterium, the concept of stereoselectivity in creating a new chiral center is not applicable. Instead, the critical factor is site-selectivity —ensuring that deuteration occurs exclusively at the 2-methyl position without significant exchange at the methoxy groups or the aromatic ring protons.

Methods for achieving high site-selectivity include:

Catalytic H/D Exchange: While ring protons are often exchanged under various conditions, specific catalysts can direct deuteration. For example, barium oxide (BaO) has been reported as a transition-metal-free catalyst for the selective deuteration of the α-position of pyridine using D₂ gas. rsc.org Such a method could potentially be adapted for the selective exchange of the α-methyl protons.

Directed Synthesis: The most reliable way to ensure site-selectivity is through a synthetic route that builds the -CD₃ group in place. The reduction of an ester or other carboxylic acid derivative at the 2-position with LiAlD₄ is a highly selective method. iaea.org This approach avoids the potential for undesired side-reactions or scrambling of the deuterium label that can sometimes occur with H/D exchange methods, especially under harsh conditions.

Organometallic Approaches: Advanced methods using transition metal complexes can achieve high regio- and stereoselectivity. For instance, tungsten-pyridine complexes have been used to stereoselectively add deuteride to the pyridine ring. nih.gov While this specific example leads to a deuterated piperidine, the underlying principles of metal-directed activation and delivery of a deuterium source could be applied to develop highly selective labeling of side chains.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment is a critical step in the characterization of deuterated compounds like 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3. This analysis confirms the successful incorporation of deuterium atoms at the intended positions and quantifies the percentage of the deuterated species relative to its non-deuterated counterpart. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-ESI-HR-MS), is a powerful tool for assessing isotopic enrichment. rsc.org By analyzing the full scan mass spectrum, the isotopic cluster of the molecular ion can be resolved. The relative intensities of the ion corresponding to the deuterated molecule (M+d3) and any residual non-deuterated molecule (M) are integrated to calculate the percentage of isotopic enrichment. rsc.org This method provides a direct measure of the distribution of isotopic masses in the sample. researchgate.net

¹H NMR (Proton NMR): In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal. For this compound, where the methyl group at the 2-position is deuterated, the singlet corresponding to the -CH₃ protons would be absent or greatly diminished. The isotopic purity can be estimated by comparing the integration of this residual signal to the integration of other non-deuterated protons in the molecule.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium. nih.gov A quantitative method combining both ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance for both partially and fully labeled compounds. nih.govacs.org

The combination of these techniques provides a comprehensive evaluation of the isotopic purity, ensuring the quality of the labeled compound for its intended applications. rsc.org

Table 1: Analytical Techniques for Isotopic Purity Analysis

| Technique | Principle | Information Obtained | Reference |

|---|---|---|---|

| LC-ESI-HR-MS | Measures the mass-to-charge ratio of ions, resolving isotopic peaks. | Provides isotopic distribution and calculates overall percentage of isotopic enrichment. | rsc.org |

| ¹H NMR | Detects proton signals; deuterium substitution leads to signal disappearance. | Confirms the site of deuteration and allows for calculation of isotopic purity by comparing signal integrations. | rsc.org |

| ²H NMR | Directly detects deuterium nuclei. | Confirms the presence of deuterium and can be used for quantitative determination of isotopic abundance. | nih.govacs.org |

Derivatization of this compound

The pyridine N-oxide functional group significantly activates the pyridine ring, making it susceptible to a variety of chemical transformations that are difficult to achieve with the parent pyridine. researchgate.netresearchgate.net The electron-donating N-oxide group enhances reactivity towards both electrophilic and nucleophilic reagents, primarily at the 2- and 4-positions. scripps.edu While the deuterated methyl group in this compound is generally not expected to alter the fundamental reactivity of the N-oxide, it serves as a stable isotopic label through subsequent chemical modifications.

Common derivatization strategies applicable to pyridine N-oxides include:

Nucleophilic Addition/Substitution: The N-oxide can be activated by an electrophile (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride, or sulfonyl chlorides), making the C2 and C4 positions highly susceptible to attack by nucleophiles. scripps.eduyoutube.com This can be used to introduce a wide range of functional groups. For instance, treatment with cyanomides and methane (B114726) sulfonic acid can yield 2-pyridyl ureas. youtube.com

C-H Functionalization: Transition metal-catalyzed reactions have emerged as powerful methods for the direct functionalization of C-H bonds. Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides or triflates occurs with high selectivity at the 2-position. researchgate.net Similarly, alkenylation at the C2 position can be achieved using olefins in the presence of a palladium or nickel catalyst. researchgate.net

Hydroxylation: Photochemical rearrangement of pyridine N-oxides can lead to the formation of C3-hydroxylated pyridines, a transformation that is otherwise challenging. acs.org This involves irradiation to form an oxaziridine (B8769555) intermediate, which then rearranges. acs.org

Deprotonation and Alkylation: The protons on the pyridine ring, especially at the 2-position, are acidified by the N-oxide group. Treatment with a strong base can deprotonate the ring, and the resulting organometallic intermediate can react with various carbon electrophiles. youtube.comarkat-usa.org

After derivatization, the N-oxide group can be readily removed (deoxygenated) if desired, often using reagents like phosphorus trichloride (B1173362) or through catalytic hydrogenation, to yield the substituted pyridine derivative. researchgate.netyoutube.com

Table 2: Selected Derivatization Reactions of Pyridine N-Oxides

| Reaction Type | Reagents/Conditions | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Direct Arylation | Aryl bromide or triflate, Pd catalyst | C2 | 2-Arylpyridine N-Oxide | researchgate.net |

| Direct Alkenylation | Olefin, Pd or Ni catalyst | C2 | 2-Alkenylpyridine N-Oxide | researchgate.net |

| Amination | Amines, Ts₂O (activating agent) | C2 | 2-Aminopyridine | researchgate.net |

| Photochemical Hydroxylation | UV light (254 nm), Acid (e.g., AcOH) | C3 | 3-Hydroxypyridine | acs.org |

| Acylation/Nucleophilic Addition | Acetic Anhydride | C2 | 2-Acetoxypyridine (after rearrangement) | youtube.com |

Purification and Isolation of Deuterated N-Oxide Analogues

Pyridine N-oxides are polar, often hygroscopic, crystalline solids. researchgate.net Their high polarity is due to a significant dipole moment, which influences their solubility and chromatographic behavior. scripps.eduresearchgate.net The purification and isolation of this compound and its derivatives rely on standard laboratory techniques that exploit these physicochemical properties, primarily crystallization and chromatography.

Chromatographic Methods: Column chromatography is a principal method for purifying N-oxides. Due to their high polarity, strong elution systems are often required. researchgate.net

Normal-Phase Chromatography: Silica (B1680970) gel or alumina (B75360) are common stationary phases. Mobile phases typically consist of a polar solvent mixture, such as dichloromethane (DCM) and methanol (MeOH). A gradient elution, starting with a lower polarity mixture and gradually increasing the percentage of methanol, is effective for separating the N-oxide product from less polar starting materials and byproducts. researchgate.net It is important to avoid highly basic mobile phases (e.g., ammoniated methanol) with silica gel, as they can dissolve the stationary phase. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar N-oxides that are difficult to elute from standard silica columns, HILIC can be an effective alternative. This technique uses a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of aqueous buffer. researchgate.net

Crystallization and Filtration: Following a reaction, an initial workup often involves extraction into an organic solvent like dichloromethane, followed by washing with aqueous solutions to remove water-soluble impurities. mdpi.com After drying and removing the solvent under reduced pressure, the crude product can often be purified by crystallization. Trituration with a non-polar solvent, such as diethyl ether, can induce crystallization of the polar N-oxide product, leaving impurities dissolved. mdpi.com The purified solid product is then isolated by vacuum filtration, washed with a cold, non-polar solvent to remove residual impurities, and dried. mdpi.com

Table 3: Purification and Isolation Strategies for N-Oxide Analogues

| Technique | Description | Typical Conditions/Solvents | Key Considerations | Reference |

|---|---|---|---|---|

| Normal-Phase Column Chromatography | Separation based on polarity using a polar stationary phase. | Stationary Phase: Silica gel or Alumina. Mobile Phase: Dichloromethane/Methanol mixtures. | Highly polar N-oxides may require high percentages of methanol for elution. Avoid basic eluents with silica. | researchgate.net |

| Crystallization/ Trituration | Purification of a solid by inducing crystallization from a solution. | Solvents: Dichloromethane for dissolution, Diethyl ether or other non-polar solvents for trituration. | Effective for removing less polar or more soluble impurities from the solid N-oxide product. | mdpi.com |

| Filtration | Physical separation of the solid product from the liquid phase. | The solid product is collected on a filter medium (e.g., sintered glass funnel) under vacuum. | The collected solid should be washed with a small amount of cold solvent to minimize product loss. | mdpi.com |

Advanced Spectroscopic Characterization for Mechanistic Insights

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy serves as a powerful tool for probing the local environment of the deuterium-labeled methyl group in 3,4-Dimethoxy-2-methylpyridine (B3069047) N-Oxide-d3.

Structural Elucidation via ²H NMR Chemical Shifts and Coupling Constants

The ²H NMR spectrum of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 is expected to exhibit a single resonance corresponding to the deuterated methyl group (CD₃). The chemical shift of this signal provides information about the electronic environment of the methyl group. Due to the electron-donating nature of the methoxy (B1213986) groups and the electron-withdrawing effect of the N-oxide functionality, the chemical shift of the 2-methyl group is anticipated to be in the range of δ 2.3-2.7 ppm.

Scalar coupling (J-coupling) between deuterium and adjacent protons (¹H) is typically small and often not resolved in standard ²H NMR spectra. However, coupling to the quadrupolar deuterium nucleus can lead to line broadening of the signals of neighboring protons in the ¹H NMR spectrum.

Dynamic Processes and Exchange Phenomena Studied by ²H NMR

Temperature-dependent ²H NMR studies can reveal information about dynamic processes, such as the rotation of the deuterated methyl group. At low temperatures, the rotation may be slow on the NMR timescale, potentially leading to a broadening or splitting of the deuterium signal. As the temperature increases, the rotation becomes faster, resulting in a single, sharp resonance. The coalescence temperature can be used to calculate the rotational energy barrier.

Furthermore, in the presence of paramagnetic species, the relaxation times (T₁ and T₂) of the deuterium nucleus can be significantly affected, providing insights into intermolecular interactions and exchange phenomena.

2D ²H-¹H Correlation Spectroscopy for Through-Space Interactions

Two-dimensional ²H-¹H correlation spectroscopy, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be employed to investigate through-space interactions between the deuterated methyl group and nearby protons. Cross-peaks in the 2D spectrum would indicate spatial proximity between the CD₃ group and protons on the pyridine (B92270) ring or the methoxy groups. For instance, a correlation between the CD₃ signal and the proton at the 6-position of the pyridine ring would confirm their close spatial arrangement.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity and Fragmentation Pathways

High-Resolution Mass Spectrometry is crucial for confirming the isotopic purity of this compound and for elucidating its fragmentation behavior under mass spectrometric conditions. The accurate mass measurement allows for the unambiguous determination of the elemental composition.

The fragmentation of pyridine N-oxides often involves the loss of the oxygen atom from the N-oxide group. For the deuterated compound, characteristic fragmentation pathways are expected to involve the cleavage of the methoxy and methyl groups.

Table 1: Plausible HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z (Illustrative) |

| [M+H]⁺ | C₈H₉D₃NO₃⁺ | 173.0950 | 173.0948 |

| [M+H-O]⁺ | C₈H₉D₃NO₂⁺ | 157.0999 | 157.0997 |

| [M+H-CH₃]⁺ | C₇H₆D₃NO₃⁺ | 157.0793 | 157.0791 |

| [M+H-OCH₃]⁺ | C₇H₆D₃NO₂⁺ | 142.0742 | 142.0740 |

| [M+H-CD₃]⁺ | C₇H₉NO₃⁺ | 156.0604 | 156.0602 |

Note: The observed m/z values are illustrative and would be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Bond Analysis

Vibrational spectroscopy provides information about the functional groups and bonding within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The C-D stretching vibrations of the deuterated methyl group are expected to appear in the range of 2100-2250 cm⁻¹, a region that is typically free from other vibrations, making them easily identifiable. Other key vibrational modes include the N-O stretching vibration (around 1250 cm⁻¹), C-O stretching of the methoxy groups (around 1050-1250 cm⁻¹), and aromatic C=C and C=N stretching vibrations (1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric C-D stretching vibration of the CD₃ group would be a prominent feature in the Raman spectrum. Aromatic ring breathing modes are also typically strong in Raman spectra.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography can provide a definitive three-dimensional structure of 3,4-Dimethoxy-2-methylpyridine N-Oxide in the solid state. While obtaining a crystal structure for the deuterated analog might not be necessary if the non-deuterated structure is available, it can confirm that isotopic labeling does not significantly alter the crystal packing.

The crystallographic data would reveal precise bond lengths, bond angles, and torsion angles. For pyridine N-oxides, the N-O bond length is a key parameter. The planarity of the pyridine ring and the orientation of the methoxy and methyl substituents would also be determined. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing, can also be analyzed. Studies on similar pyridine N-oxide derivatives have shown that deuteration can sometimes lead to subtle changes in crystal packing and polymorphism.

Table 2: Illustrative Crystallographic Data for 3,4-Dimethoxy-2-methylpyridine N-Oxide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Note: This data is illustrative for the non-deuterated compound and serves as a reference.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the N-Oxide Functionality

The N-oxide group in pyridine (B92270) derivatives is a versatile functional group that significantly influences the molecule's reactivity. It can participate in reactions as an oxygen atom donor, be removed through deoxygenation, or facilitate rearrangements of adjacent substituents.

Oxygen Atom Transfer Reactions

Pyridine N-oxides are competent oxygen atom transfer (OAT) agents, a capability utilized in various synthetic and biological contexts. High-valent metal-oxo intermediates are often involved in facilitating these OAT reactions. rsc.orgnih.gov The mechanism of OAT can proceed through a single-step pathway or a stepwise process that is initiated by a rate-limiting electron transfer from the substrate to the metal-oxo unit. rsc.orgnih.gov

In the context of bioinspired catalysis, pyridine N-oxides can serve as terminal oxidants in conjunction with metal complexes. researchgate.net For instance, ruthenium catalysts have been shown to effect OAT from ortho-substituted pyridine N-oxides to various organic substrates. The reactivity in these systems is influenced by the electronic properties of the N-oxide and the nature of the metal catalyst. While specific studies on 3,4-Dimethoxy-2-methylpyridine (B3069047) N-Oxide-d3 are not prevalent, the principles established for other pyridine N-oxides suggest its potential as an OAT reagent, likely involving the formation of a transient complex with a metal center before oxygen transfer occurs.

The general mechanism for a metal-catalyzed oxygen atom transfer from a pyridine N-oxide can be depicted as:

Coordination of the pyridine N-oxide to the metal center.

Transfer of the oxygen atom to the substrate.

Release of the deoxygenated pyridine product.

Deoxygenation Pathways and Conditions

The removal of the N-oxide oxygen, or deoxygenation, is a fundamental transformation that regenerates the parent pyridine. This reaction is crucial for synthetic strategies where the N-oxide is used to activate or direct a reaction, after which its removal is desired. bhu.ac.in A variety of methods exist for the deoxygenation of pyridine N-oxides. acs.orgarkat-usa.org

Recent advancements have focused on milder and more sustainable conditions. Photocatalytic deoxygenation using rhenium complexes like [Re(4,4'-tBu-bpy)(CO)3Cl] has proven effective under ambient conditions for a range of functionalized pyridine N-oxides. chemrxiv.orgnih.govrsc.org Another environmentally friendly approach employs a combination of an iodide source, such as MgI2, with formic acid, which acts as the activator, solvent, and stoichiometric reductant. rsc.org This system is compatible with various reducible functional groups. rsc.org

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| [Re(4,4'-tBu-bpy)(CO)3Cl] / DIPEA | Visible light, 20 °C | Photocatalytic, mild conditions, good to excellent yields. | chemrxiv.orgnih.gov |

| MgI2 / Formic Acid | 90-140 °C | Sustainable, metal-free, compatible with carbonyls. | rsc.org |

| Trivalent Phosphorus Compounds (e.g., PCl3, PPh3) | Varies | Classical and widely used method. | acs.org |

| Metal Catalysts (e.g., with Hantzsch ester) | Varies | Effective for a range of substrates. | acs.org |

Polonovski-Type Rearrangements

The Polonovski reaction is a characteristic rearrangement of tertiary amine N-oxides, including pyridine N-oxides with an alkyl group at the 2-position. organicreactions.orgchemtube3d.com The reaction is typically initiated by an activating agent, most commonly acetic anhydride (B1165640) or acetyl chloride. organicreactions.org The core feature of this reaction is the transformation of the N-oxide into an iminium ion intermediate. organicreactions.orgacs.org

The mechanism involves the acylation of the N-oxide oxygen, followed by the removal of a proton from the α-carbon of the alkyl group (in this case, the 2-methyl group). chemtube3d.com This generates an uncharged intermediate that can then undergo rearrangement to yield an N-acetyl derivative of the corresponding secondary amine and an aldehyde. organicreactions.org The use of trifluoroacetic anhydride as the activating agent has been shown to allow for the isolation of the intermediate iminium ion. organicreactions.org For 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3, the Polonovski rearrangement would involve the deuterated methyl group.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring itself is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org However, the formation of the N-oxide significantly alters this reactivity.

Regioselectivity Directed by Dimethoxy and N-Oxide Groups

The N-oxide functionality in pyridine-N-oxide activates the ring for electrophilic attack, primarily at the 2- and 4-positions. bhu.ac.inscripps.eduresearchgate.net This is because the oxygen atom can donate electron density into the ring through resonance, creating areas of high electron density at these positions. bhu.ac.in

In this compound, the regiochemical outcome of an electrophilic substitution reaction is governed by the combined directing effects of the N-oxide, the two methoxy (B1213986) groups, and the methyl group.

N-Oxide Group : Strongly activating and ortho-, para-directing (positions 2 and 4).

Methoxy Groups (at C3 and C4) : Both are strongly activating, ortho-, and para-directing groups. The 3-methoxy group directs to positions 2 and 4. The 4-methoxy group directs to positions 3 and 5.

Methyl Group (at C2) : Weakly activating and ortho-, para-directing.

The positions on the ring are influenced as follows:

Position 5 : Activated by the 4-methoxy group.

Position 6 : This position is ortho to the N-oxide, but sterically hindered by the 2-methyl group.

Position 2 and 4 : Already substituted.

Considering the powerful activating and directing effects of the N-oxide and the methoxy groups, the most likely position for electrophilic attack would be position 5, which is activated by the 4-methoxy group and is not sterically hindered. Computational studies on the nitration of pyridine-N-oxide have shown that while the ortho (2-position) product may be the kinetic product, the para (4-position) product can be favored under conditions of explicit solvation of the N-oxide oxygen. rsc.org In this specific molecule, the interplay of multiple activating groups would lead to a complex reactivity profile, but substitution at position 5 is a strong possibility.

Influence of Deuteration on Reactivity and Selectivity

The presence of deuterium (B1214612) in a molecule can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). In the case of this compound, the deuterium atoms are located on the methyl group, not directly on the aromatic ring.

For most electrophilic aromatic substitution reactions, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the cationic intermediate (arenium ion). libretexts.orgmasterorganicchemistry.com The subsequent step, which involves the breaking of a C-H (or C-D) bond to restore aromaticity, is typically fast. masterorganicchemistry.com Because the C-D bond is not broken in the rate-determining step, a primary KIE is generally not observed for these reactions. libretexts.orgyoutube.com The rate of reaction is therefore expected to be very similar for the deuterated and non-deuterated compounds.

| Isotope Location | Expected Effect on Rate | Reason | Reference |

|---|---|---|---|

| On the aromatic ring (at the site of substitution) | Generally no significant primary KIE | C-H/C-D bond cleavage is not the rate-determining step. | libretexts.orgmasterorganicchemistry.com |

| On the 2-methyl substituent (as in -d3) | No primary KIE, potential for a small secondary KIE | C-D bonds are not broken during the reaction on the aromatic ring. | libretexts.orgmasterorganicchemistry.com |

Nucleophilic Attack and Addition Reactions

Pyridine N-oxides, including this compound, exhibit enhanced reactivity towards both electrophiles and nucleophiles compared to their parent pyridines. The N-oxide functional group increases the electron density of the aromatic ring, particularly at the C-2 (ortho) and C-4 (para) positions, making them susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom activates the C-2 and C-6 positions for nucleophilic attack. This reactivity is typically harnessed by first treating the N-oxide with an electrophilic activating agent (e.g., triflic anhydride, phosphorus oxychloride), which converts the oxygen into a good leaving group and further enhances the electrophilicity of the ring. scripps.edualmerja.comwikipedia.org

The functionalization of the C-2 position is a common transformation for pyridine N-oxides. scripps.edu The general mechanism involves activation of the N-oxide oxygen, followed by the addition of a nucleophile, typically at the C-2 position, and subsequent rearomatization through the elimination of the activated oxygen group. scripps.edualmerja.com A modern umpolung strategy enables the conversion of pyridine N-oxides into (pyridine-2-yl)phosphonium salts, which then act as 2-pyridyl nucleophile equivalents for reactions with various electrophiles, offering a selective route to C-2 functionalization. nih.gov

The reactivity of this compound is significantly influenced by its substituent pattern. The 2-methyl, 3-methoxy, and 4-methoxy groups are all electron-donating. These groups have competing effects on nucleophilic attack:

Electronic Effects : Electron-donating groups generally increase the electron density of the pyridine ring, which can disfavor nucleophilic attack on the ring itself. However, they enhance the nucleophilicity of the N-oxide oxygen, promoting the initial activation step. Studies on substituted pyridine N-oxides show that electron-donating substituents like a methyl group can increase the N-O bond length. researchgate.net

Steric Effects : The 2-methyl group provides steric hindrance at the C-2 position, which may direct nucleophilic attack to the alternative C-6 position, assuming the C-6 position is unsubstituted.

The regioselectivity of nucleophilic attack is a balance between these electronic and steric factors. For instance, in reactions where the C-2 position is targeted, the presence of the 2-methyl group would likely decrease the reaction rate compared to an unsubstituted pyridine N-oxide.

Table 1: Influence of Substituents on C-2 Functionalization of Pyridine N-Oxides

| Substituent at C-2 | Substituent at C-3/C-4 | Electronic Effect | Steric Effect at C-2 | Predicted Effect on C-2 Nucleophilic Attack Rate |

|---|---|---|---|---|

| -H | -H | Neutral (Reference) | Low | Reference Rate |

| -CH3 | -OCH3 | Electron-Donating | Moderate | Decreased due to steric hindrance and electron donation |

| -H | -NO2 | Electron-Withdrawing | Low | Increased due to ring activation |

Pyridine N-oxides can undergo skeletal editing through ring-opening and ring-closing sequences, most notably through the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. researchgate.net This process allows for the conversion of the pyridine core into different aromatic systems. For instance, pyridines can be transformed into benzonitriles. This multi-step protocol begins with the N-oxidation of the pyridine, followed by a photochemical deconstruction in the presence of an amine. This sequence yields a nitrile-containing butadiene intermediate, which can then undergo a formal Diels-Alder cycloaddition to construct a new benzene ring. researchgate.net

Another transformation involves converting pyridines into anilines. This is achieved by first quaternizing the pyridine, followed by the addition of a secondary amine to generate a ring-opened intermediate, which then cyclizes to form the aniline (B41778) derivative. researchgate.net For this compound, the substituents would be expected to influence the stability and subsequent reactivity of the ring-opened intermediates in these transformations.

Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The presence of deuterium in this compound makes it an ideal substrate for studying reaction mechanisms using kinetic isotope effects (KIE). unam.mxwikipedia.org A KIE is the ratio of the reaction rate of a compound with a lighter isotope (kH) to that of its counterpart with a heavier isotope (kD), i.e., KIE = kH/kD. wikipedia.org The magnitude of the KIE can provide critical insights into the rate-determining step of a reaction.

Primary KIE : A significant KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For the title compound, if a reaction mechanism involves the abstraction of a deuterium atom from the 2-methyl-d3 group during the slowest step, a large primary KIE would be expected. libretexts.org

Secondary KIE : A smaller KIE (kH/kD ≈ 0.7–1.5) occurs when the bond to the isotope is not broken but its environment changes (e.g., rehybridization) between the reactant and the transition state. wikipedia.orgprinceton.edu If the 2-methyl-d3 group is involved in stabilizing a transition state intermediate through hyperconjugation, a secondary KIE would be observed. princeton.edu

For example, in a reaction involving hydrogen atom transfer (HAT) from the 2-methyl position, comparing the reaction rate of 3,4-Dimethoxy-2-methylpyridine N-Oxide with its d3-isotopologue would be revelatory.

Table 2: Hypothetical Kinetic Isotope Effects for Reactions at the 2-Methyl Position

| Proposed Rate-Determining Step | Type of KIE | Expected kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| C-D bond cleavage (e.g., radical H-abstraction) | Primary | ~4-7 | The C-D bond is broken in the slowest step of the reaction. libretexts.orglibretexts.org |

| Formation of a carbocation at C-2 stabilized by hyperconjugation | Secondary | ~1.1-1.4 | The C-D bond is not broken but helps stabilize the transition state. princeton.edu |

| Nucleophilic attack at C-6 (remote from the methyl group) | None | ~1 | The isotopic substitution has no effect on the reaction rate. |

Radical Chemistry Involving Pyridine N-Oxides

Pyridine N-oxides are versatile precursors for generating radical species. The N-O bond can undergo fragmentation under thermal or photochemical conditions to produce radical intermediates. rsc.org One common pathway involves the single-electron oxidation of the pyridine N-oxide to form a pyridine N-oxy radical, an electrophilic species capable of abstracting hydrogen atoms from C-H bonds to initiate further radical reactions. acs.org

Recent advancements have utilized this principle in various synthetic transformations:

Minisci-type Reactions : Photoinduced fragmentation of N-O bonds can generate carbon-centered radicals from carboxylic acids, which then participate in intermolecular Minisci alkylations of heteroarenes. rsc.org

C-H Functionalization : Synergistic photoredox catalysis can oxidize pyridine N-oxides to N-oxy radicals, which then act as potent hydrogen atom transfer (HAT) agents to functionalize strong, unactivated C(sp³)–H bonds. acs.orgacs.org

Metal-Free Methylation : Pyridine N-oxides can undergo C-H methylation using peroxides as the methyl source in a classical radical process. rsc.org

In the context of this compound, the electron-donating methoxy groups would influence the redox potential and stability of the corresponding N-oxy radical. The compound could serve as a substrate in radical C-H functionalization reactions, where attack would likely occur at the C-6 position, which is activated by the N-oxide and less sterically hindered than C-2.

Table 3: Common Radical Reactions Involving Pyridine N-Oxides

| Reaction Type | Radical Generation Method | Key Intermediate | Typical Application |

|---|---|---|---|

| Deoxygenative C2-Sulfonylation | Radical initiator (e.g., K2S2O4) | Sulfonyl radical | Synthesis of 2-sulfonylpyridines. nih.gov |

| Ortho-Alkylation | Photoredox catalysis | Alkyl radical | Formation of C-C bonds at the C-2 position. nih.gov |

| C-H Alkylation (via HAT) | Photoredox catalysis | Pyridine N-oxy radical | Functionalization of remote C-H bonds. acs.orgacs.org |

| Minisci Alkylation | Photoinduced N-O fragmentation | Carbon-centered radical | Alkylation of electron-deficient heteroarenes. rsc.org |

Computational and Theoretical Studies

Electronic Structure and Aromaticity of Pyridine (B92270) N-Oxide Systems

The electronic nature of the pyridine N-oxide ring system is complex, characterized by a 1,2-dipolar nitrogen-oxygen bond. thieme-connect.de The formally negatively charged oxygen atom significantly influences the physical properties and reactivity of the aromatic ring through electron delocalization. thieme-connect.de This delocalization renders the ortho (2,6) and para (4) positions susceptible to both electrophilic and nucleophilic attack. thieme-connect.debhu.ac.inchemtube3d.com The N-O bond itself is relatively weak, with a bond dissociation energy of about 63.3 kcal/mol in the parent pyridine N-oxide, making it prone to fragmentation. thieme-connect.de

Density Functional Theory (DFT) is a widely used computational method to predict the ground state properties of molecular systems, including pyridine N-oxides. worldscientific.com DFT calculations, such as those employing the B3LYP functional, are utilized to determine optimized geometries, bond lengths, bond angles, and electronic distributions. worldscientific.comnih.gov

For the parent pyridine N-oxide, gas-phase electron diffraction studies have determined key structural parameters, which are well-reproduced by computational models. bohrium.com The N-O bond length is approximately 1.290 Å, intermediate between a single and double bond, indicating significant π-electron delocalization. bohrium.comsapub.org The C-N-C bond angle is widened to about 120.9° from 117° in pyridine. bohrium.comwikipedia.org

Substituents on the pyridine N-oxide ring significantly alter its geometry and electronic properties. nih.gov Electron-donating groups, such as the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups in 3,4-Dimethoxy-2-methylpyridine (B3069047) N-Oxide-d3, are expected to increase electron density on the ring. Conversely, electron-withdrawing groups, like a nitro group, result in a decrease in the N-O bond length and an increase in the ipso-angle at the point of substitution. nih.gov The presence of the electron-donating methyl group in 4-methylpyridine (B42270) N-oxide leads to structural changes opposite to those caused by an electron-withdrawing group. nih.gov These effects are analyzed using techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM). nih.govresearchgate.net

Table 1: Typical Ground State Geometrical Parameters for Pyridine N-Oxide

| Parameter | Experimental Value (Gas-Phase Electron Diffraction) bohrium.com |

|---|---|

| N1–O7 Bond Length | 1.290 ± 0.015 Å |

| N1–C2 Bond Length | 1.384 ± 0.011 Å |

| C2–C3 Bond Length | 1.381 ± 0.009 Å |

| C3–C4 Bond Length | 1.393 ± 0.008 Å |

| ∠C2N1C6 Angle | 120.9 ± 1.8° |

| ∠C3C4C5 Angle | 114.1 ± 2.5° |

This interactive table provides reference geometric data for the unsubstituted pyridine N-oxide ring.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgimperial.ac.uk In pyridine N-oxide systems, the distribution and energy of these orbitals dictate the regioselectivity of reactions. chemtube3d.com

The N-oxide group raises the energy of the HOMO, making the molecule more reactive than pyridine itself. chemtube3d.com The HOMO has large lobes at the 2-, 4-, and 6-positions, indicating these sites are favorable for electrophilic attack. chemtube3d.com The LUMO, conversely, is also located over the ring, making these same positions susceptible to nucleophilic attack, especially after activation of the N-oxide oxygen. bhu.ac.inscripps.edu

Introducing substituents like the two methoxy groups and a methyl group in 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 further modulates the FMOs. rsc.org Electron-donating groups raise the HOMO energy, enhancing reactivity towards electrophiles, and also raise the LUMO energy. The specific positions of these substituents fine-tune the electron density and orbital coefficients at each carbon atom, thereby influencing the precise sites of reaction. FMO analysis can quantify the effects of different physical origins, such as electrostatics, Pauli repulsion, polarization, and orbital mixing, on the frontier orbitals. rsc.org

Table 2: Conceptual Effect of Substituents on Frontier Orbitals of Pyridine N-Oxide

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Consequence for Reactivity |

|---|---|---|---|

| Electron-Donating (e.g., -OCH3, -CH3) | Increase | Increase | Enhanced reactivity towards electrophiles |

| Electron-Withdrawing (e.g., -NO2) | Decrease | Decrease | Enhanced reactivity towards nucleophiles |

This interactive table illustrates the general influence of substituent electronic effects on the frontier molecular orbitals and resulting reactivity of the pyridine N-oxide ring.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating reaction energetics. nih.govmissouri.edu

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful technique used to map a reaction pathway on the potential energy surface. missouri.edurowansci.com The calculation starts from an optimized transition state (TS) geometry and follows the path of steepest descent in both the "forward" and "backward" directions, connecting the TS to the corresponding reactants and products. rowansci.comresearchgate.net

This method is crucial for confirming that a located saddle point (the transition state) is indeed the correct one for the reaction of interest. missouri.eduresearchgate.net For reactions involving pyridine N-oxides, such as electrophilic substitution or rearrangements, IRC calculations provide a clear, step-by-step visualization of the geometric changes occurring during the reaction, such as bond breaking and formation. thieme-connect.deyoutube.com The process involves calculating the Hessian matrix at the TS and taking small steps along the path defined by the imaginary frequency eigenvector. rowansci.com

For pyridine N-oxides, DFT calculations have been employed to study the heats of formation and N-O bond dissociation enthalpies (BDEs). worldscientific.comnih.gov Calculations predict that the BDE of the N-O bond in pyridine N-oxide is significantly higher than in aliphatic amine N-oxides, a finding supported by its higher N-O stretching frequency in IR spectroscopy. nih.gov Computational studies of reaction mechanisms, such as the nickel-catalyzed alkenylation of pyridine N-oxides, detail the plausible steps including oxidative addition, migratory insertion, and reductive elimination, along with the associated energy changes that determine regioselectivity. researchgate.net

Table 3: Hypothetical Energy Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +20.5 |

| Intermediate | -5.2 |

| Product | -15.0 |

This interactive table presents a hypothetical energy profile, illustrating how computational chemistry quantifies the energy barriers and thermodynamics of a reaction.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization and structure confirmation of novel compounds like this compound.

Calculations of NMR chemical shifts are a powerful tool for structure elucidation. scilit.comgithub.io The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT functionals like mPW1PW91 or WP04, has shown excellent correlation with experimental ¹H and ¹³C NMR data. scilit.comgithub.io For pyridine N-oxide, ¹³C NMR studies show a significant upfield shift for the γ-carbon (C-4) compared to pyridine, indicating a high electron density at this position, which is consistent with the contribution of resonance structures where a negative charge resides on C-4. sapub.org Computational predictions can help assign complex spectra and even revise incorrectly assigned structures. scilit.com

Similarly, IR spectra can be simulated by calculating vibrational frequencies. nih.govnist.gov DFT calculations in both harmonic and anharmonic approximations can predict the frequencies of key vibrational modes, such as the N-O stretch, C-H stretches, and ring vibrations. nih.gov For the pyridine N-oxide/trichloroacetic acid complex, it was shown that a 3D potential energy surface approach was necessary to accurately calculate the O-H stretching frequency, highlighting the complexity of modeling hydrogen-bonded systems. nih.gov

The prediction of UV-Vis spectra involves calculating the electronic transition energies between the ground and excited states. capes.gov.brnih.gov Methods like multi-reference multi-root configuration interaction (MR-CI) are used to compute vertical excitation energies and oscillator strengths. nih.gov For pyridine N-oxide, calculations have identified numerous valence and Rydberg excited states, correlating them with experimental VUV photoabsorption spectra and confirming the nature of the electronic transitions (e.g., π* ← π). capes.gov.brnih.gov

Table 4: Comparison of Experimental and Calculated Spectroscopic Data for Pyridine N-Oxide

| Spectroscopic Data | Experimental Value | Computational Prediction Method |

|---|---|---|

| ¹³C NMR (γ-carbon) | 123.2 ppm sapub.org | GIAO-DFT scilit.com |

| IR (N-O Stretch) | ~1265 cm⁻¹ nist.gov | B3LYP/cc-pVTZ nih.gov |

| UV-Vis (π* ← π) | 341 nm (29,325 cm⁻¹) capes.gov.br | MR-CI nih.gov |

This interactive table compares experimentally measured spectroscopic data for the parent pyridine N-oxide with the types of computational methods used for their prediction.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational preferences and the influence of the surrounding environment. While specific MD simulation data for this compound is not extensively available in the public domain, the principles of such studies can be outlined based on computational work on related pyridine N-oxide systems. researchgate.netacs.org

The effect of solvents on the conformation and dynamics of this compound can be profound. The polar N-oxide group and the methoxy substituents would lead to significant interactions with polar solvents. primescholars.com Computational studies on similar molecules have shown that solvent polarity can influence bond lengths and angles. primescholars.com For instance, in a polar solvent, the dipole moment of the molecule would be expected to increase, indicating stronger intermolecular interactions. researchgate.net MD simulations can explicitly model these solvent-solute interactions, providing a detailed understanding of the solvation shell and its impact on the molecule's preferred shape and movement.

A hypothetical study might compare the behavior of the molecule in a non-polar solvent like toluene (B28343) and a polar protic solvent like water. The results could be tabulated to show average dihedral angles, radial distribution functions of solvent molecules around key functional groups, and the time-correlation functions for various molecular motions.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value |

| Force Field | OPLS-AA / AMBER |

| Software | GROMACS / NAMD |

| System Size | 1 molecule of solute in a 40 Å x 40 Å x 40 Å box of solvent |

| Solvents | Toluene, Water (SPC/E model) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

In Silico Design for Novel Reactivity or Synthetic Pathways

In silico design leverages computational methods to predict the reactivity of a molecule and to propose new synthetic routes or chemical transformations. For this compound, this could involve quantum mechanical calculations to understand its electronic structure and predict sites of reactivity.

The N-oxide group significantly influences the electronic properties of the pyridine ring, making it susceptible to both nucleophilic and electrophilic attack at different positions. nih.govresearchgate.net Computational studies on substituted pyridine N-oxides have shown that the oxygen atom of the N-oxide group carries a significant negative charge, making it a strong nucleophile and hydrogen bond acceptor. researchgate.netacs.org The electron-donating methoxy groups at the 3- and 4-positions and the methyl group at the 2-position further modulate the electron density of the aromatic ring.

Density Functional Theory (DFT) calculations could be employed to determine the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential. These calculations would help in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, the analysis might reveal that the positions ortho and para to the N-oxide group are activated for certain reactions. The influence of the deuterium (B1214612) atoms on the electronic structure is generally considered to be minor but can affect reaction kinetics through the kinetic isotope effect, which can also be modeled computationally.

In silico methods can also be used to explore potential synthetic pathways. For example, the reaction of this compound with various reagents could be simulated to predict the feasibility, regioselectivity, and potential energy barriers of the reactions. mdpi.com This predictive power can save significant time and resources in the laboratory by prioritizing promising synthetic strategies. For instance, the design of novel catalysts for specific transformations of this molecule could be guided by docking studies and transition state calculations. mdpi.com

Table 2: Hypothetical In Silico Reactivity Indices for this compound (Calculated using DFT)

| Parameter | Predicted Value/Site |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Most Nucleophilic Site | N-Oxide Oxygen |

| Most Electrophilic Site | C6-position of the pyridine ring |

| Predicted pKa | ~1.5 |

These computational approaches, while theoretical, provide a powerful framework for understanding and manipulating the chemical behavior of this compound, paving the way for its application in various fields of chemical research.

Applications in Organic Synthesis and Methodology Development

As a Directing Group in C-H Activation and Functionalization

The N-oxide functionality is a powerful directing group in C-H activation chemistry, guiding the regioselective introduction of new functional groups onto the pyridine (B92270) ring. arkat-usa.orgnih.gov The oxygen atom of the N-oxide can coordinate to a metal catalyst, bringing it into close proximity to the C-H bonds at the C2 and C6 positions, thereby facilitating their cleavage and subsequent functionalization. arkat-usa.org This strategy overcomes challenges related to the intrinsic electronic properties of the pyridine ring, which can hinder certain transformations. nih.gov

Pyridine N-oxides are versatile substrates for a variety of transition metal-catalyzed C-H functionalization reactions, including arylation, alkenylation, and alkylation. arkat-usa.orgnih.govresearchgate.net For instance, palladium-catalyzed direct arylation of pyridine N-oxides enables the formation of 2-arylpyridines, valuable structures in medicinal chemistry and materials science. arkat-usa.orgberkeley.edu The N-oxide group not only directs the ortho-C-H activation but can also be easily removed after the desired transformation, making it a "traceless" directing group. mdpi.com In some iron-catalyzed reactions, the N-oxide serves a dual role as both a directing group and an internal oxidant. mdpi.com

The deuterated analog, 3,4-Dimethoxy-2-methylpyridine (B3069047) N-Oxide-d3, is specifically synthesized for use in mechanistic studies of these C-H activation reactions. By tracking the deuterium-labeled methyl group, researchers can elucidate reaction pathways, determine kinetic isotope effects, and gain a deeper understanding of the transition states involved in the C-H cleavage step.

Role as a Key Intermediate for Highly Functionalized Pyridines

Pyridine N-oxides are stable, versatile intermediates for the synthesis of substituted pyridines that are otherwise difficult to access. arkat-usa.orgresearchgate.net The N-oxide group activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. arkat-usa.orgthieme-connect.de Specifically, it renders the C2 and C4 positions electrophilic and prone to attack by nucleophiles. thieme-connect.de

A prominent application of 3,4-dimethoxy-2-methylpyridine N-oxide is its role as a precursor in the synthesis of pharmaceuticals. It can be converted into 2-hydroxymethyl-3,4-dimethoxypyridine, a key intermediate for the proton-pump inhibitor pantoprazole (B1678409). google.com The synthesis involves a reaction with acetic anhydride (B1165640), where the N-oxide facilitates the functionalization of the 2-methyl group. google.com Furthermore, the N-oxide can be a starting point for introducing a variety of substituents at the 2- and 4-positions, which can then be deoxygenated to yield the final substituted pyridine derivative. researchgate.net

In this context, 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 serves as a labeled intermediate. Its use in synthetic sequences allows for the preparation of deuterium-labeled final products or complex molecules. These labeled compounds are invaluable tools for metabolism studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry assays.

Utilization in Tandem Reactions and Cascade Processes

The unique reactivity of the pyridine N-oxide moiety allows for its participation in complex tandem and cascade reactions, where multiple bonds are formed in a single operation. These processes are highly efficient and atom-economical. For example, pyridine N-oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions. researchgate.net These cycloadditions are often followed by rearrangements or cycloreversions that regenerate the aromaticity of the pyridine ring, leading to highly functionalized products. researchgate.net

In another example, arylnitrones derived from N-oxides can undergo iron-catalyzed intermolecular [4+2] cyclization with alkenes to construct quinoline (B57606) frameworks. mdpi.com In this cascade, the N-oxide first acts as a directing group for an ortho-C-H activation, then participates in the cyclization, and finally serves as an internal oxidant to drive the reaction forward. mdpi.com

The use of this compound in these systems is critical for unraveling their intricate mechanisms. By replacing the C2-methyl protons with deuterium (B1214612), chemists can probe the involvement of this specific group in the reaction cascade, track its fate through various intermediates, and differentiate between competing mechanistic pathways.

Applications in Catalyst or Ligand Design

Pyridine N-oxides have emerged as effective catalysts or reagents in metal-free transformations. scripps.edu They can function as photoinduced hydrogen-atom-transfer (HAT) catalysts for the functionalization of unactivated C(sp³)–H bonds. nih.govchemrxiv.org Upon single-electron oxidation by a photoredox catalyst, the pyridine N-oxide forms a highly reactive N-oxy radical. nih.gov This radical is capable of abstracting hydrogen atoms from strong C-H bonds to generate alkyl radicals, which can then engage in various bond-forming reactions. nih.govchemrxiv.org The reactivity of the N-oxy radical can be fine-tuned by modifying the substituents on the pyridine ring. nih.gov Additionally, pyridine N-oxides can act as mild, nucleophilic oxygen-transfer reagents in various metal-free oxidative transformations. thieme-connect.de

In transition metal catalysis, pyridine N-oxides are widely used as ligands or as reactive substrates. arkat-usa.orgnih.govmdpi.com The oxygen atom is a hard donor that can coordinate to various metal centers, including palladium, nickel, copper, and cobalt. arkat-usa.orgresearchgate.netnih.gov This coordination is often the first step in directing C-H activation at the ortho-position of the pyridine ring. arkat-usa.org

Numerous catalytic cross-coupling reactions rely on pyridine N-oxides as substrates. Examples include:

Palladium-catalyzed Alkenylation and Arylation: Highly selective ortho-alkenylation and direct arylation of pyridine N-oxides can be achieved using palladium catalysts, providing access to complex substituted pyridines. researchgate.net

Nickel-catalyzed Alkenylation: Nickel catalysts can activate the C2-H bond of pyridine N-oxides for regio- and stereoselective insertion of alkynes, yielding (E)-2-alkenylpyridine N-oxides. arkat-usa.org

Copper-catalyzed Reactions: Copper catalysts have been employed for reactions such as aryloxylation, utilizing the N-oxide as a directing group. nih.gov

In both organocatalytic and metal-catalyzed systems, this compound serves as a mechanistic probe. It enables the study of kinetic isotope effects to determine rate-determining steps and provides a clear label to follow the compound's trajectory in complex catalytic cycles.

| Catalytic Reaction | Metal/Catalyst | Function of N-Oxide | Product Type |

| Direct Arylation | Palladium (Pd) | Substrate, Directing Group | 2-Arylpyridine N-Oxides |

| Alkenylation | Nickel (Ni) | Substrate, Directing Group | 2-Alkenylpyridine N-Oxides |

| C-H Functionalization | Photoredox/N-Oxide | HAT Catalyst | Alkylated Alkanes |

| [4+2] Cyclization | Iron (Fe) | Directing Group, Oxidant | Quinolines |

Development of Deuterium-Labeled Reagents and Standards for Research

The development of deuterium-labeled compounds like this compound is a crucial aspect of modern chemical research. Deuterium labeling provides a powerful, non-invasive tool for elucidating reaction mechanisms and for quantitative analysis. researchgate.net

Mechanistic Elucidation: The substitution of hydrogen with deuterium creates a heavier isotope, which can slow down reactions where the cleavage of the C-H bond is the rate-determining step (a phenomenon known as the kinetic isotope effect). By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insight into the reaction's transition state. Furthermore, the deuterium atoms act as a spectroscopic label that can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to identify intermediates and final products in complex reaction mixtures. researchgate.net

Analytical Standards: In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are the gold standard for use as internal standards. Since this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography. However, its higher mass allows it to be distinguished by the mass spectrometer. This enables precise and accurate quantification of the non-deuterated analyte in complex biological or environmental samples by correcting for sample loss during preparation and for variations in instrument response.

| Property | 3,4-Dimethoxy-2-methylpyridine N-Oxide | This compound |

| Molecular Formula | C₈H₁₁NO₃ | C₈H₈D₃NO₃ |

| Approx. Molecular Weight | 169.18 g/mol nih.gov | 172.20 g/mol |

| Primary Use of Label | N/A | Mechanistic studies, Internal standard for quantitative analysis |

Future Research Directions and Challenges

Exploration of Asymmetric Synthetic Routes for Enantiopure Analogues

The development of chiral pyridine-derived ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. scripps.eduacs.org While 3,4-Dimethoxy-2-methylpyridine (B3069047) N-Oxide-d3 is achiral, its structural framework presents opportunities for the synthesis of novel chiral analogues. Future research could focus on introducing chirality to create enantiopure compounds for applications in asymmetric catalysis.

Key Research Thrusts:

Directed Metalation: A significant challenge is the development of methods for creating chiral pyridine (B92270) units (CPUs). acs.org One potential route involves an ortho-directed metalation sequence on a pyridine sulfoxide (B87167) precursor, followed by reaction with an electrophile to introduce a stereocenter. acs.org

Catalytic Asymmetric C-H Functionalization: Research into the enantioselective functionalization of the methyl group or the pyridine ring C-H bonds could yield novel chiral ligands. This remains a formidable challenge, often requiring the design of sophisticated chiral catalysts. acs.orgiitg.ac.in

[3+3] Annulation Reactions: N-heterocyclic carbene-catalyzed oxidative [3+3] annulation reactions have been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivity. rsc.org Adapting such strategies to create chiral analogues of the target N-oxide could be a fruitful area of exploration.

Integration with Advanced Flow Chemistry and Photoredox Systems

The intersection of flow chemistry and photoredox catalysis offers powerful tools for enhancing reaction efficiency, safety, and scale. thieme-connect.comnih.gov Pyridine N-oxides are particularly well-suited for these technologies, acting as potent oxidants or radical precursors under photochemical conditions. rsc.orgnih.gov

Flow Chemistry Applications: The synthesis of pyridine N-oxides can be hazardous on a large scale. Continuous flow reactors offer superior heat and mass transfer, enabling safer and more efficient processes. For instance, the N-oxidation of pyridines using hydrogen peroxide over a titanium silicalite (TS-1) catalyst has been successfully demonstrated in a packed-bed microreactor, operating continuously for over 800 hours. organic-chemistry.orgresearchgate.net This approach could be adapted for the kilogram-scale synthesis of 3,4-Dimethoxy-2-methylpyridine N-Oxide-d3 precursors. thieme-connect.com

Photoredox Catalysis: Pyridine N-oxides can be activated by photoredox catalysts to generate highly reactive pyridine N-oxy radicals. nih.govacs.org This has enabled a range of transformations, including:

C-H Functionalization: Pyridine N-oxides can serve as hydrogen atom transfer (HAT) reagents for the photochemical alkylation of electron-deficient heteroarenes. acs.orgresearchgate.net

Difunctionalization of Olefins: A dual photoredox/pyridine N-oxide catalytic system can achieve regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.govacs.org

Deoxygenation: Visible-light-responsive photoredox catalysis can be used for the selective deoxygenation of pyridine N-oxides, regenerating the parent pyridine after it has been used to direct other functionalizations. researchgate.net

Future work could explore these photoredox strategies to create novel derivatives of 3,4-Dimethoxy-2-methylpyridine, leveraging the N-oxide as a versatile functional handle.

Interactive Table: Potential Photoredox Systems for Pyridine N-Oxide Functionalization

| Reaction Type | Photocatalyst | N-Oxide Role | Potential Application for Target Compound |

| C-H Alkylation | Acridinium-based catalysts | HAT Reagent | Functionalization of alkanes using the N-oxide as a photocatalyst precursor. |

| Carbohydroxylation | Mes-Acr-MeClO₄ | N-oxy radical precursor | Addition of functional groups to olefins, initiated by the N-oxide. acs.org |

| Deoxygenation | Divacant lacunary silicotungstate | Oxidant/Substrate | Removal of the N-oxide group after its use as a directing group. researchgate.net |

| Ortho-Alkylation | Photo-catalyzed (metal-free) | Redox auxiliary & radical acceptor | Introduction of alkyl groups at the C6 position of the pyridine ring. researchgate.net |

Development of Sustainable and Atom-Economical Synthetic Protocols

Modern synthetic chemistry emphasizes the principles of green chemistry, focusing on sustainability and atom economy. iitg.ac.in The synthesis of pyridine N-oxides traditionally involves peracids like m-chloroperoxybenzoic acid (m-CPBA), which generate significant waste. google.com

Greener Oxidation Methods: Future research will likely focus on cleaner oxidation protocols.